Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate
Overview
Description
Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Complex Compounds and Pharmaceuticals
Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate and similar compounds play a pivotal role in the synthesis of complex organic compounds and pharmaceuticals. For instance, in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, a related compound was used as a key intermediate (Morokuma et al., 2008). Similarly, compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate have been synthesized and studied for their antimicrobial activity, showcasing the potential of these compounds in medical and biochemical applications (Kariyappa et al., 2016).
2. Versatility in Chemical Synthesis
These compounds are highly versatile intermediates in chemical synthesis. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's adaptability in creating diverse chemical structures (Honey et al., 2012).
3. In Pharmaceutical Research and Development
In the realm of pharmaceutical research, derivatives of this compound have been used in the development of new drugs. For instance, methyl 2-benzamidomethyl-3-oxobutanoate, a related compound, has been developed as a raw material in the synthesis of key intermediates for carbapenem, an important class of antibiotics (Chao et al., 2009).
4. Application in Catalysis and Enzymatic Reactions
The compound's derivatives have been used in studies involving enzymatic reactions and catalysis. For example, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by microbial aldehyde reductase in an organic solvent-water diphasic system showcases its role in biocatalysis (Shimizu et al., 1990).
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylphenyl)methyl]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-6-20-16(19)15(12(2)18)11-13-7-9-14(10-8-13)17(3,4)5/h7-10,15H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSCICFFHFOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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